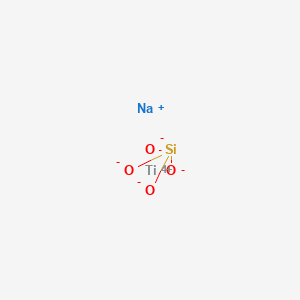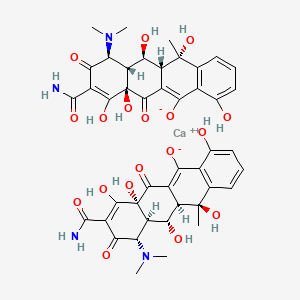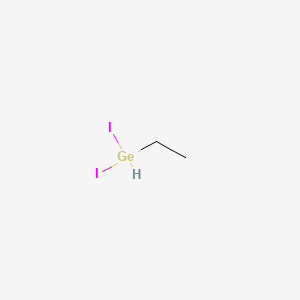
Sodium;cyclopentane;methanone;molybdenum(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;cyclopentane;methanone;molybdenum(2+) is a complex organometallic compound that features a molybdenum center coordinated with cyclopentane and methanone ligands, along with sodium ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;cyclopentane;methanone;molybdenum(2+) typically involves the reaction of molybdenum precursors with cyclopentadienyl ligands under controlled conditions. One common method involves the use of molybdenum hexacarbonyl as a starting material, which reacts with cyclopentadiene in the presence of a sodium source to form the desired complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Sodium;cyclopentane;methanone;molybdenum(2+) undergoes various types of chemical reactions, including:
Oxidation: The molybdenum center can be oxidized to higher oxidation states, often resulting in the formation of oxo or peroxo complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state molybdenum complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield molybdenum oxo complexes, while substitution reactions can produce a variety of molybdenum-ligand complexes .
科学研究应用
Sodium;cyclopentane;methanone;molybdenum(2+) has several scientific research applications:
Biology: The compound’s unique coordination environment makes it a useful model for studying metalloenzymes and their mechanisms.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
作用机制
The mechanism by which sodium;cyclopentane;methanone;molybdenum(2+) exerts its effects involves the interaction of the molybdenum center with various substrates. The cyclopentane and methanone ligands create a unique electronic environment that facilitates catalytic activity. The molybdenum center can undergo redox changes, allowing it to participate in electron transfer reactions. Additionally, the compound can form stable intermediates with substrates, promoting various chemical transformations .
相似化合物的比较
Similar Compounds
Molybdenum hexacarbonyl: A common molybdenum precursor used in the synthesis of various molybdenum complexes.
Cyclopentadienyl molybdenum tricarbonyl: Another molybdenum complex with similar ligands but different coordination environments.
Molybdenum oxo complexes: Compounds where molybdenum is coordinated with oxygen ligands, often used in oxidation reactions.
Uniqueness
Sodium;cyclopentane;methanone;molybdenum(2+) is unique due to its specific combination of ligands and the presence of sodium ions. This combination imparts distinct electronic and steric properties, making it particularly effective in certain catalytic applications. Its ability to undergo various redox and substitution reactions also sets it apart from other molybdenum complexes .
属性
IUPAC Name |
sodium;cyclopentane;methanone;molybdenum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10.3CHO.Mo.Na/c1-2-4-5-3-1;3*1-2;;/h1-5H2;3*1H;;/q;3*-1;+2;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPWYVMKQDFIFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.C1CCCC1.[Na+].[Mo+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13MoNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
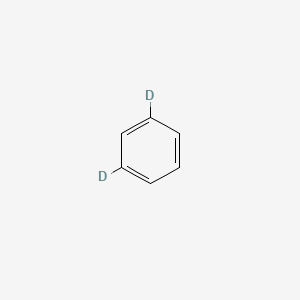
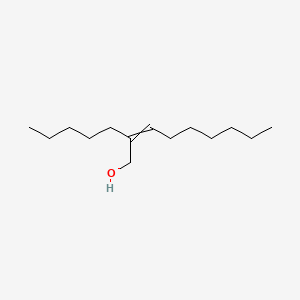

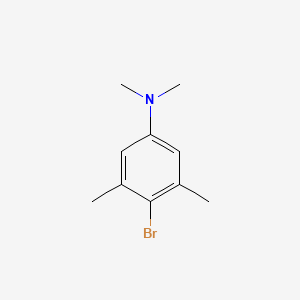


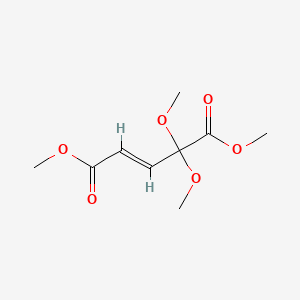

![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)
